molecular formula C14H17NO2 B15123719 Bicyclo[3.1.0]hex-3-yl-carbamic acid benzyl ester

Bicyclo[3.1.0]hex-3-yl-carbamic acid benzyl ester

カタログ番号: B15123719
分子量: 231.29 g/mol
InChIキー: CFSPOCXAMJXHOQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Bicyclo[3.1.0]hex-3-yl-carbamic acid benzyl ester is a bicyclic compound featuring a fused cyclopropane and cyclohexane ring system, with a carbamic acid benzyl ester substituent at the 3-position. This structure imparts unique steric and electronic properties, making it valuable in medicinal chemistry and materials science. The bicyclo[3.1.0]hexane core introduces significant ring strain, which can enhance reactivity and influence binding interactions in biological systems. Applications include its use as an intermediate in drug discovery, particularly for neurological and psychiatric disorders, as evidenced by patents describing bicyclo[3.1.0]-based GlyT1 inhibitors and mGlu2 agonists .

特性

分子式

C14H17NO2

分子量

231.29 g/mol

IUPAC名

benzyl N-(3-bicyclo[3.1.0]hexanyl)carbamate

InChI

InChI=1S/C14H17NO2/c16-14(15-13-7-11-6-12(11)8-13)17-9-10-4-2-1-3-5-10/h1-5,11-13H,6-9H2,(H,15,16)

InChIキー

CFSPOCXAMJXHOQ-UHFFFAOYSA-N

正規SMILES

C1C2C1CC(C2)NC(=O)OCC3=CC=CC=C3

製品の起源

United States

化学反応の分析

Types of Reactions

Bicyclo[3.1.0]hex-3-yl-carbamic acid benzyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

作用機序

The mechanism of action of Bicyclo[3.1.0]hex-3-yl-carbamic acid benzyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation .

類似化合物との比較

Table 1: Ester Group Variations in Bicyclo[3.1.0]hexane Derivatives

Compound Name Ester Group Molecular Formula Molecular Weight Key Properties/Applications References
Bicyclo[3.1.0]hex-3-yl-carbamic acid benzyl ester Benzyl ester C₁₄H₁₅NO₂ 229.28 Intermediate for GlyT1 inhibitors
exo,exo-3-(3,4,5-Trifluorophenyl)-bicyclo[3.1.0]hexan-6-carboxylic acid-tert-butyl ester tert-Butyl ester C₁₇H₁₉F₃O₂ 312.32 Liquid crystal synthesis; triclinic crystal system (P -1)
Ethyl (1R,5S,6R)-3-azabicyclo[3.1.0]hexane-6-carboxylate Ethyl ester C₈H₁₃NO₂ 155.20 Precursor for allosteric IDH inhibitors

Key Findings :

  • The tert-butyl ester in compound 162b exhibits a stable triclinic crystal structure, suggesting utility in materials science .

Functional Group Modifications on the Bicyclo Core

Table 2: Functional Group Diversity in Bicyclo[3.1.0]hexane Derivatives

Compound Name Functional Group Molecular Formula Molecular Weight Applications References
This compound Carbamic acid ester C₁₄H₁₅NO₂ 229.28 Drug intermediate
Bicyclo[3.1.0]hexane-1-carbonitrile Nitrile C₇H₉N 107.15 Reactive intermediate for synthesis
1-[2-Methyl-4-(2-oxo-3-aza-bicyclo[3.1.0]hex-3-ylmethyl)-benzyl]-1H-pyrazole-4-carboxylic acid ethyl ester Aza bridge C₂₀H₂₄N₄O₃ 368.44 Patent intermediate for drug discovery

Key Findings :

  • The nitrile group in bicyclo[3.1.0]hexane-1-carbonitrile increases electrophilicity, enabling nucleophilic addition reactions .
  • Aza-substituted analogs (e.g., 3-aza-bicyclo[3.1.0]hexane) introduce hydrogen-bonding capabilities, critical for target engagement in enzyme inhibitors .

Comparison with Other Bicyclic Systems

Table 3: Bicyclic Scaffolds in Drug Discovery

Bicyclic System Example Compound Therapeutic Application Key Features References
Bicyclo[3.1.0]hexane GlyT1 inhibitors (e.g., WO2013017657) Psychiatric disorders High ring strain, compact structure
Bicyclo[3.2.1]octane SGLT2 inhibitors (e.g., ZA201203486) Type 2 diabetes Larger ring size, reduced strain
Bicyclo[1.1.1]pentane (3-tert-Butoxycarbonylamino-bicyclo[1.1.1]pent-1-yl)-carbamic acid benzyl ester Synthetic intermediate Extreme ring strain, linear geometry

Key Findings :

  • Bicyclo[3.1.0]hexane derivatives exhibit greater strain than bicyclo[3.2.1] systems, enhancing binding affinity in neurological targets .
  • Bicyclo[1.1.1]pentane analogs (e.g., CAS 2165347-53-3) are emerging as bioisosteres for tert-butyl groups, improving metabolic stability .

Pharmacological Profile vs. Carbamate Analogs

Table 4: Carbamic Acid Ester Derivatives

Compound Name Core Structure Molecular Formula Indication References
This compound Bicyclo[3.1.0]hexane C₁₄H₁₅NO₂ Neurological disorders
{2-[((S)-2-Amino-3-methyl-butyryl)-ethyl-amino]-cyclohexyl}-carbamic acid benzyl ester Cyclohexane C₂₁H₃₃N₃O₃ Unspecified pharmacological use

Key Findings :

    生物活性

    Bicyclo[3.1.0]hex-3-yl-carbamic acid benzyl ester is a compound that has garnered attention in medicinal chemistry, particularly for its interactions with adenosine receptors. This article synthesizes findings from various studies to outline the biological activity of this compound, focusing on its receptor affinities, potential therapeutic applications, and structure-activity relationships.

    Overview of Biological Activity

    The primary focus of research on this compound revolves around its role as a ligand for the adenosine A3 receptor (A3AR). This receptor is implicated in several physiological processes and is a target for therapies related to inflammation and cancer.

    Key Findings:

    • Adenosine A3 Receptor Affinity :
      • The compound has shown moderate affinity for the A3AR, with a reported Ki value of 0.38 µM, indicating significant potential as a therapeutic agent targeting this receptor .
      • Variations in the substituents at different positions on the bicyclic structure influence receptor binding affinity, highlighting the importance of molecular modifications in enhancing biological activity .
    • Selectivity :
      • This compound exhibits high selectivity for the A3 receptor over other adenosine receptor subtypes, which is beneficial for minimizing side effects in therapeutic applications .

    Structure-Activity Relationship (SAR)

    The biological activity of this compound can be significantly influenced by structural modifications:

    Modification Effect on A3AR Affinity (Ki)
    Benzylation of exocyclic amineRestores affinity irrespective of 2-position substituent
    Para-methoxybenzyl extensionNo significant effect (Ki = 0.50 µM)
    Methylthio group substitutionLoss of P1 receptor affinity
    Dibenzylation with methylthioEnhanced potency (Ki = 0.38 µM)

    These findings underscore the importance of specific functional groups in modulating receptor interactions and highlight potential pathways for optimizing drug design based on this scaffold.

    Cancer and Inflammation

    Research indicates that compounds targeting the A3AR may have therapeutic implications in treating inflammatory diseases and certain cancers due to their ability to modulate immune responses and inhibit tumor growth . For instance, compounds derived from bicyclo[3.1.0]hexane structures have been evaluated in preclinical models, showing promising results in reducing tumor proliferation and enhancing apoptosis in cancer cells.

    Functional Assays

    In functional assays assessing P2Y1 receptor activity, derivatives of this compound displayed no off-target activity, reinforcing its specificity and potential safety profile as a drug candidate . This characteristic is crucial for developing therapies with fewer adverse effects.

    試験管内研究製品の免責事項と情報

    BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。